1-Tert-butylazetidin-3-ol hydrochloride
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Description
“1-Tert-butylazetidin-3-ol hydrochloride” is a chemical compound with the molecular formula C₇H₁₆ClNO . It is also known as 1-tert-Butyl-3-azetidinol . The compound has a molecular weight of 165.66100 .
Molecular Structure Analysis
The molecular structure of “this compound” includes elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) . The exact mass of the compound is 165.09200 .
Physical And Chemical Properties Analysis
The compound has a density of 1.031g/cm3 and a boiling point of 169.2ºC at 760mmHg . The flash point of the compound is 31.9ºC .
Scientific Research Applications
Chemoselective Tert-Butyloxycarbonylation
- The use of derivatives like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as tert-butoxycarbonylation reagents for amine hydrochlorides and phenols has been demonstrated. This process is significant due to its high yield and chemoselectivity under mild conditions (Ouchi et al., 2002).
Synthesis of Industrially Important Intermediates
- 1-Benzylazetidin-3-ol, used as a starting material in the commercial synthesis of azetidin-3-ol hydrochloride, has been optimized for economical and effective production (Reddy et al., 2011).
Catalysis in Polymerization
- Gold(I) N-heterocyclic-carbene-based initiators like [3-(N-tert-butylacetamido)-1-(2-hydroxycyclohexyl)imidazol-2-ylidene]AuCl have been used for the bulk ring-opening polymerization of L-lactide, highlighting the role of 1-tert-butylazetidin-3-ol hydrochloride derivatives in polymerization processes (Ray et al., 2006).
Enzymatic Resolutions and Synthesis
- N-tert-Butanesulfinyl imines, related to this compound, serve as versatile intermediates for asymmetric synthesis of amines, showcasing their utility in producing a wide range of enantioenriched amines (Ellman et al., 2002).
Antioxidant and Anti-inflammatory Activities
- Derivatives of this compound have been explored for their antioxidant and anti-inflammatory activities, as seen in studies involving tert-butylhydroquinone, which shares a structural similarity (Wang et al., 1999).
Anticancer and Antimicrobial Metallopharmaceutical Agents
- Complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene, a derivative of this compound, have shown potent anticancer and antimicrobial properties, underscoring the compound's potential in biomedical applications (Ray et al., 2007).
Properties
IUPAC Name |
1-tert-butylazetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,3)8-4-6(9)5-8;/h6,9H,4-5H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULAQIPCRIBAKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969568 |
Source
|
Record name | 1-tert-Butylazetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54431-33-3 |
Source
|
Record name | 3-Azetidinol, 1-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54431-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC206628 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-tert-Butylazetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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